molecular formula C19H27N3O2 B2385683 N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide CAS No. 1427769-51-4

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide

Cat. No. B2385683
CAS RN: 1427769-51-4
M. Wt: 329.444
InChI Key: ONPXNBAETIIPDJ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide, also known as CDMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine compounds and has been found to have potential applications in various fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and has been implicated in various neurological disorders. N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and has been found to have a calming effect on the brain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been found to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. Additionally, it has been found to have a high degree of selectivity for GABA receptors, making it an ideal tool for studying the effects of GABAergic drugs on the brain.
However, there are also limitations to the use of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide in lab experiments. One of the main limitations is that it is not a natural compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide may vary depending on the specific experimental conditions and the type of cells or tissues being studied.

Future Directions

There are several future directions for the use of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide in scientific research. One potential application is in the development of new drugs and therapies for neurological disorders such as epilepsy and anxiety disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide may be useful in studying the effects of different drugs and chemicals on the GABAergic system and the brain. Further research is needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide involves the reaction of 2-(2-methyl-5-phenylmorpholin-4-yl)acetic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through recrystallization or chromatography to obtain pure N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have a significant impact on the central nervous system and has been used as a tool to study the effects of different drugs and chemicals on the brain. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been used in the development of new drugs and therapies for various neurological disorders.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)19(4,13-20)21-18(23)11-22-10-15(3)24-12-17(22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPXNBAETIIPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C2=CC=CC=C2)CC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide

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